3-(2-bromo-5-ethoxy-4-methoxybenzyl)-1-ethyl-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-[(2-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYL]-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. This particular compound features a brominated phenyl group, an ethoxy group, and a methoxy group, making it a unique and interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-[(2-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYL]-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Electrophilic aromatic substitution reactions can be used to introduce new substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and catalysts (e.g., aluminum chloride) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
3-[(2-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYL]-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYL]-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-ethoxy-5-methoxybenzaldehyde
- 2-Bromo-4-ethoxy-5-methoxybenzonitrile
- 3-Bromo-2-methoxy-5-methylphenylboronic acid
Uniqueness
3-[(2-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYL]-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific combination of functional groups and its indole core structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C20H22BrNO3 |
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Molecular Weight |
404.3 g/mol |
IUPAC Name |
3-[(2-bromo-5-ethoxy-4-methoxyphenyl)methyl]-1-ethyl-3H-indol-2-one |
InChI |
InChI=1S/C20H22BrNO3/c1-4-22-17-9-7-6-8-14(17)15(20(22)23)10-13-11-19(25-5-2)18(24-3)12-16(13)21/h6-9,11-12,15H,4-5,10H2,1-3H3 |
InChI Key |
NSNHFDLJQCGXFD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(C1=O)CC3=CC(=C(C=C3Br)OC)OCC |
Origin of Product |
United States |
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